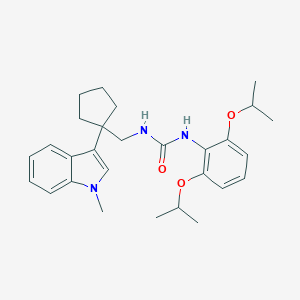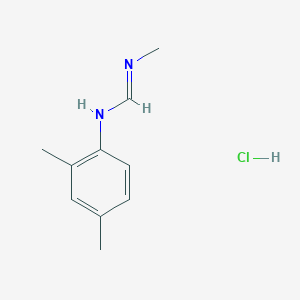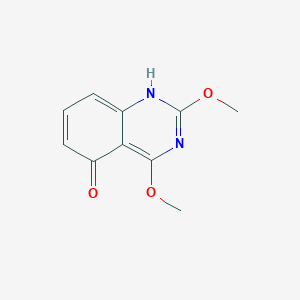
2,4-Dimethoxy-5-quinazolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-5-quinazolinol is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse properties and potential applications. This compound is also known as DMQ, and its chemical formula is C10H10N2O3. DMQ has been widely studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
DMQ exerts its pharmacological effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). DMQ also modulates the expression of various genes involved in inflammation and oxidative stress pathways.
生化学的および生理学的効果
DMQ has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. DMQ has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMQ also scavenges free radicals and protects cells from oxidative stress-induced damage.
実験室実験の利点と制限
DMQ has several advantages as a research tool, including its low toxicity, high stability, and ease of synthesis. However, DMQ also has certain limitations, including its poor solubility in water and its limited bioavailability.
将来の方向性
There are several future directions for DMQ research, including the development of new DMQ derivatives with improved pharmacological properties. DMQ has also been proposed as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to elucidate the full potential of DMQ in these areas of research.
In conclusion, DMQ is a promising compound that has gained significant attention in scientific research due to its diverse properties and potential applications. DMQ has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of DMQ in various scientific fields.
合成法
The synthesis of DMQ involves the condensation of 2-amino-4-methoxybenzoic acid and anthranilic acid in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to obtain DMQ. The synthesis of DMQ can also be achieved by the reaction of 2-aminobenzoic acid with 2,4-dimethoxyaniline in the presence of acetic anhydride.
科学的研究の応用
DMQ has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. DMQ has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
特性
CAS番号 |
155824-63-8 |
|---|---|
製品名 |
2,4-Dimethoxy-5-quinazolinol |
分子式 |
C10H10N2O3 |
分子量 |
206.2 g/mol |
IUPAC名 |
2,4-dimethoxyquinazolin-5-ol |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-8-6(4-3-5-7(8)13)11-10(12-9)15-2/h3-5,13H,1-2H3 |
InChIキー |
BMPNAFUTJUBDMY-UHFFFAOYSA-N |
異性体SMILES |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
SMILES |
COC1=NC(=NC2=C1C(=CC=C2)O)OC |
正規SMILES |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
同義語 |
5-Quinazolinol, 2,4-dimethoxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



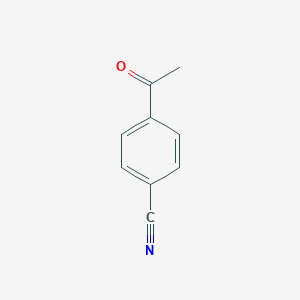
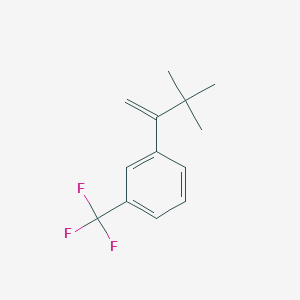
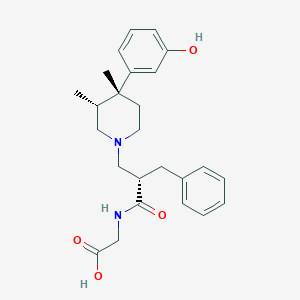
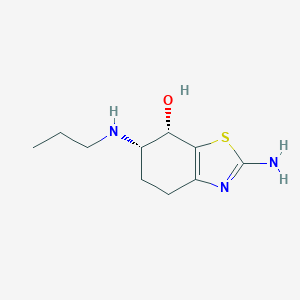

![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
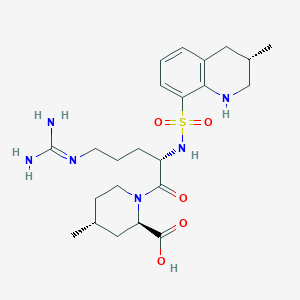
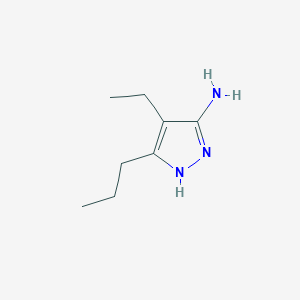
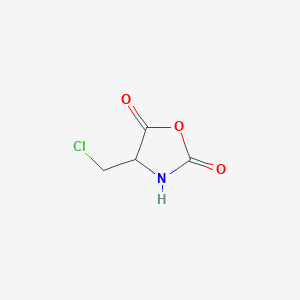
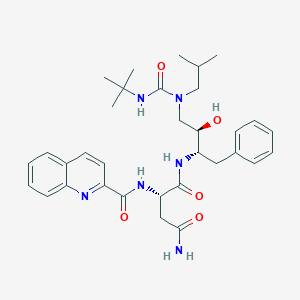
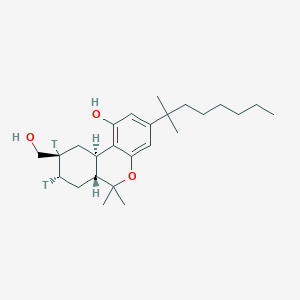
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
